Ethyl oxanilate

Overview

Description

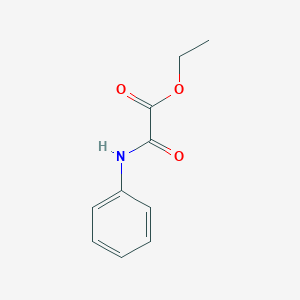

Ethyl oxanilate, also known as ethyl 2-anilino-2-oxoacetate, is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is a colorless liquid with a slightly pungent odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oxanilate can be synthesized through the reaction of ethyl oxalate with aniline. The general procedure involves mixing ethyl oxalate with aniline in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl oxanilate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxanilic acid and ethanol.

Reduction: It can be reduced to form ethyl 2-amino-2-oxoacetate using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

Hydrolysis: Oxanilic acid and ethanol.

Reduction: Ethyl 2-amino-2-oxoacetate.

Substitution: Depending on the nucleophile, various substituted oxanilates.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl oxanilate is an ester derived from oxamic acid and ethanol. Its chemical structure allows it to participate in a variety of reactions, making it a versatile intermediate in organic synthesis. The compound can be synthesized through various methods, including the reaction of oxamic acid with ethanol under acidic conditions.

Pharmaceutical Applications

2.1 Drug Development

This compound has been identified as a key intermediate in the synthesis of several pharmaceutical compounds. It serves as a building block for the development of drugs targeting various diseases. For example, its derivatives have been studied for their potential anti-inflammatory and analgesic properties.

2.2 Case Study: Synthesis of Anti-Cancer Agents

Recent studies have demonstrated the use of this compound in the synthesis of novel anti-cancer agents. Researchers have reported successful modifications of the this compound structure to enhance its biological activity against cancer cell lines, showcasing its potential in drug development .

Agrochemical Applications

This compound is also utilized in the agrochemical industry as a precursor for herbicides and pesticides. Its ability to form stable linkers makes it suitable for creating compounds that can effectively target specific pests while minimizing environmental impact.

3.1 Case Study: Herbicide Development

A study highlighted the use of this compound in synthesizing new herbicides that demonstrated improved efficacy and reduced toxicity compared to traditional agents. These compounds were tested in field trials, showing promising results in weed control without harming non-target plants .

Industrial Applications

4.1 Solvent and Extraction Agent

In industrial settings, this compound is employed as a solvent for various chemical reactions due to its favorable solubility properties. It is particularly useful in extraction processes where selective solvation is required.

4.2 Case Study: Microemulsion Synthesis

This compound has been used in the microemulsion synthesis of nanoparticles, such as ZnO nanoparticles. This method demonstrated enhanced stability and uniformity of the nanoparticles produced, leading to applications in catalysis and materials science .

Environmental Considerations

The synthesis and application of this compound must consider environmental sustainability. Recent advancements focus on green chemistry approaches that utilize less toxic reagents and solvents during its synthesis, aiming to reduce the ecological footprint associated with its production.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl oxanilate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl oxalate: Similar in structure but lacks the aniline group.

Oxanilic acid: The hydrolyzed form of ethyl oxanilate.

Ethyl 2-amino-2-oxoacetate: The reduced form of this compound

Uniqueness: this compound is unique due to its combination of an ethyl ester and an aniline group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl oxanilate, a derivative of oxalic acid, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including its synthesis, pharmacological properties, and toxicological implications.

This compound is classified as an ester of oxalic acid and ethanol. It can be synthesized through various methods, including the reaction of oxalic acid with ethanol in the presence of acid catalysts. The general reaction is as follows:

This compound is utilized in organic synthesis and as a reagent in biochemical applications due to its reactive nature.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain length and branching can enhance its antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Cytotoxicity and Safety Profile

While this compound shows promise as an antimicrobial agent, its cytotoxic effects have raised concerns. Acute exposure can lead to irritation of the skin and eyes, and inhalation may cause respiratory distress . Chronic exposure has been associated with potential kidney damage and anemia .

Table 2: Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Skin Irritation | Redness and discomfort upon contact |

| Respiratory Issues | Coughing, throat irritation |

| Kidney Impact | Potential nephrotoxicity |

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. It is hypothesized that the compound interferes with cell membrane integrity and metabolic pathways, leading to cell death in susceptible bacteria .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a clear dose-dependent response. At concentrations above 25 µg/mL, significant bacterial inhibition was observed, suggesting its potential use as a topical antiseptic .

- Toxicological Assessment : In an animal model study assessing the chronic effects of this compound exposure, significant changes in kidney function were noted at higher doses (≥180 mg/kg). Histopathological examinations revealed mild to severe renal damage correlating with increased dosage .

Properties

IUPAC Name |

ethyl 2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGAUBHNAKCSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074527 | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-85-8 | |

| Record name | Ethyl oxanilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.